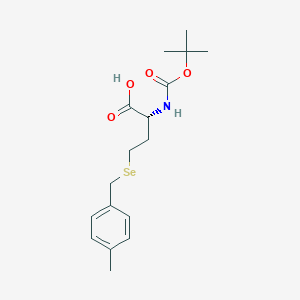

Boc-D-HomoSec(pMeBzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H25NO4Se |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(2R)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |

InChI Key |

SBTSPTQWQDAMOY-CQSZACIVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Boc-(R)-4-methylbenzyl Homoselenocysteine: Characterization and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic methodologies related to Boc-(R)-4-methylbenzyl Homoselenocysteine. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles and extrapolates information from closely related analogs, namely the corresponding L-selenocysteine derivative and the D-homocysteine sulfur analog. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of selenocysteine-containing peptides and other molecules in drug development.

Introduction to Selenocysteine Analogs

Selenocysteine, often referred to as the 21st proteinogenic amino acid, is a selenium-containing analog of cysteine where the sulfur atom is replaced by selenium.[1][2] This substitution imparts unique biochemical properties, including a lower pKa of the selenol group compared to the thiol group, making it a more potent nucleophile at physiological pH.[1] These characteristics make selenocysteine and its derivatives, such as Boc-(R)-4-methylbenzyl Homoselenocysteine, valuable tools in the design of novel therapeutic agents and probes for studying biological systems. The Boc (tert-butyloxycarbonyl) protecting group is commonly used in peptide synthesis to protect the alpha-amino group, while the 4-methylbenzyl group serves as a protecting group for the reactive selenol.[3][4]

Characterization Data

Table 1: Characterization Data of Analogous Compounds

| Property | Boc-S-4-methylbenzyl-D-homocysteine | N-(tert-butoxycarbonyl)-L-methionine (Related Compound) |

| Synonyms | Boc-D-HomoCys(pMeBzl)-OH, (R)-2-(Boc-amino)-4-(4-methyl-benzylsulfanyl)butyric acid | (S)-2-(TERT-BUTOXYCARBONYLAMINO)-4-(METHYLTHIO)BUTANOIC ACID, n-(t-butoxycarbonyl)-l-methionine |

| CAS Number | 214630-13-4 | 2488-15-5 |

| Molecular Formula | C₁₇H₂₅NO₄S | C₁₀H₁₉NO₄S |

| Molecular Weight | 339.4 g/mol | 249.33 g/mol |

| Melting Point | 86-91 °C | Not Available |

| Optical Rotation | +10.5 ± 1° (c=1 in MeOH) | Not Available |

| Purity | ≥ 99% (HPLC) | Not Available |

| Storage Conditions | 0-8 °C | Not Available |

Data for Boc-S-4-methylbenzyl-D-homocysteine sourced from Chem-Impex.[5] Data for N-(tert-butoxycarbonyl)-L-methionine sourced from PubChem.[6]

It is anticipated that Boc-(R)-4-methylbenzyl Homoselenocysteine would exhibit similar solubility profiles and require comparable handling and storage conditions. Spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) would be essential for definitive characterization and would be expected to show characteristic peaks for the Boc, 4-methylbenzyl, and homoselenocysteine moieties.

Experimental Protocols: A Proposed Synthetic Pathway

The synthesis of Boc-protected selenocysteine derivatives typically starts from a protected serine or a related chiral precursor.[3][4] A plausible synthetic route for Boc-(R)-4-methylbenzyl Homoselenocysteine can be adapted from established methods for similar compounds.

A. Synthesis of the Selenylating Agent: Bis(4-methylbenzyl) Diselenide

A common method for introducing the Se-(4-methylbenzyl) group involves the use of a diselenide reagent.

-

Materials: 4-methylbenzyl chloride, selenium powder, sodium borohydride, ethanol.

-

Procedure:

-

Selenium powder is reduced with sodium borohydride in ethanol to generate sodium selenide (Na₂Se).

-

4-methylbenzyl chloride is added to the reaction mixture.

-

The reaction proceeds, typically at room temperature, to form bis(4-methylbenzyl) diselenide.

-

The product is then purified by crystallization or column chromatography.

-

B. Synthesis of Boc-(R)-4-methylbenzyl Homoselenocysteine

This procedure would likely start from a suitable Boc-protected chiral precursor containing a good leaving group.

-

Materials: A suitable Boc-protected (R)-amino acid derivative with a leaving group at the γ-position (e.g., a tosylate or mesylate), bis(4-methylbenzyl) diselenide, reducing agent (e.g., sodium borohydride), solvent (e.g., DMF or ethanol).

-

Procedure:

-

Bis(4-methylbenzyl) diselenide is reduced in situ with a reducing agent like sodium borohydride to generate the 4-methylbenzyl selenolate anion.

-

The Boc-protected chiral precursor is then added to the reaction mixture.

-

The selenolate anion displaces the leaving group via an SN2 reaction to form the protected homoselenocysteine derivative.

-

The final product is purified using techniques such as column chromatography and crystallization.

-

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic pathway for Boc-(R)-4-methylbenzyl Homoselenocysteine.

Signaling Pathways and Biological Relevance

Selenocysteine-containing molecules are crucial in various biological processes, primarily due to their redox activity. Selenoproteins, which incorporate selenocysteine, are involved in antioxidant defense, thyroid hormone metabolism, and immune function.[2] The incorporation of selenocysteine analogs like Boc-(R)-4-methylbenzyl Homoselenocysteine into peptides can modulate their biological activity, stability, and pharmacokinetic properties.

The diagram below illustrates a generalized logical relationship of how a selenocysteine-containing peptide might interact with a cellular signaling pathway, for example, by modulating redox signaling.

References

Technical Guide: Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis and Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-HomoSec(pMeBzl)-OH, a specialized amino acid derivative crucial for the synthesis of selenopeptides. This document outlines its chemical properties, a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS), and explores the potential roles of the resulting selenopeptides in biological signaling pathways.

Core Compound Data

This compound, also known as Boc-(R)-4-methylbenzyl Homoselenocysteine, is a protected amino acid analog used in peptide synthesis to introduce homoselenocysteine into a peptide sequence. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the p-methylbenzyl (pMeBzl) group protects the selenol side chain, preventing unwanted side reactions during peptide elongation.

| Property | Value | Source |

| CAS Number | 1951433-73-0 | [1] |

| Molecular Formula | C17H25NO4Se | [2] |

| Molecular Weight | 386.3 g/mol | [3][2] |

| Synonym | Boc-(R)-4-methylbenzyl Homoselenocysteine | [3] |

Experimental Protocols

While specific protocols for every application of this compound are proprietary or sequence-dependent, a general methodology for its incorporation via Boc-based solid-phase peptide synthesis (SPPS) is provided below. This protocol outlines the key steps for assembling a peptide on a solid support.

General Boc-SPPS Protocol for Incorporation of this compound

This protocol is a generalized representation of a single coupling cycle in a Boc-SPPS workflow.

-

Resin Preparation:

-

Begin with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.

-

Swell the resin in a suitable solvent, typically dichloromethane (DCM).

-

-

Boc Deprotection:

-

Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.[4]

-

This step leaves the N-terminus as a trifluoroacetate salt.

-

-

Neutralization:

-

Neutralize the trifluoroacetate salt by washing the resin with a 10% solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.[4]

-

Thoroughly wash the resin with DCM to remove excess base and byproducts.

-

-

Amino Acid Coupling:

-

Activate the carboxylic acid of the incoming this compound using a coupling reagent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HBTU.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

-

-

Washing:

-

Wash the resin extensively with DCM and other solvents like isopropanol (IPA) to remove unreacted reagents and byproducts.

-

-

Cycle Repetition:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the pMeBzl group) using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

-

Experimental Workflow for Boc-SPPS

Caption: A generalized workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Signaling Pathways and Biological Relevance

Direct signaling pathways involving peptides specifically containing D-homoselenocysteine are not well-documented. However, the incorporation of selenium in the form of selenocysteine is critical for the function of a class of proteins known as selenoproteins. These proteins play vital roles in various cellular processes, particularly in redox signaling and antioxidant defense.[6][7] It is hypothesized that synthetic peptides containing homoselenocysteine could modulate these or other pathways.

Selenoproteins, such as glutathione peroxidases and thioredoxin reductases, are essential for maintaining cellular redox homeostasis by scavenging reactive oxygen species (ROS).[6][7] Imbalances in ROS are linked to numerous diseases, including cancer and neurodegenerative disorders. The catalytic activity of these enzymes is dependent on the selenocysteine residue in their active site. By introducing homoselenocysteine into peptides, researchers can explore novel therapeutic agents that may interact with or mimic the function of these vital selenoproteins.

Some selenoproteins are also involved in the regulation of specific signaling cascades, such as the PI3K/Akt and ERK pathways, and in modulating inflammatory responses.[8] The study of synthetic selenopeptides could therefore provide valuable insights into these complex biological systems.

Simplified Selenoprotein Redox Signaling Pathway

Caption: The role of selenoproteins in mitigating oxidative stress and regulating cellular responses.

Applications in Research and Drug Development

The use of this compound is primarily in the synthesis of novel peptides for research and therapeutic development. The introduction of a selenium-containing amino acid can confer unique properties to a peptide, including:

-

Enhanced Biological Activity: The replacement of cysteine with selenocysteine has been shown to alter the biological activity of peptides.

-

Structural Probes: Selenopeptides can be used as probes in structural biology, as the selenium atom can be used for X-ray crystallography phasing.

-

Antioxidant Properties: Peptides containing homoselenocysteine may exhibit intrinsic antioxidant properties, making them interesting candidates for therapies targeting oxidative stress-related diseases.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of peptide analogs with homoselenocysteine allows researchers to investigate the role of this specific residue in the peptide's function and to optimize its therapeutic properties.[9]

References

- 1. 1951433-73-0|Boc-HomoSec(pMeBzl)-OH|BLD Pharm [bldpharm.com]

- 2. chempep.com [chempep.com]

- 3. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. doaj.org [doaj.org]

- 7. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicine.dp.ua [medicine.dp.ua]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Seleno-amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug development. Among these, seleno-amino acids, particularly selenocysteine (Sec) and selenomethionine (SeMet), offer unique physicochemical properties that can significantly enhance the therapeutic potential of peptides. As the 21st proteinogenic amino acid, selenocysteine is naturally found in the active sites of several redox-active enzymes, highlighting its biological significance.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of seleno-amino acids in peptide chemistry, with a focus on practical experimental methodologies and their implications for drug design and development.

Selenium, a chalcogen element, shares chemical similarities with sulfur but possesses a larger atomic radius and lower electronegativity, rendering it more nucleophilic.[2] These fundamental differences confer distinct reactive and structural characteristics to selenopeptides compared to their canonical sulfur-containing counterparts. This guide will delve into the nuances of harnessing these properties for the rational design of novel peptide-based therapeutics.

Physicochemical Properties of Seleno-amino Acids

The substitution of sulfur with selenium in cysteine and methionine results in significant alterations to the amino acid's chemical behavior. These differences are central to the unique advantages offered by selenopeptides.

Redox Potential

A key differentiator between selenocysteine and cysteine is their redox potential. The selenol group of selenocysteine has a considerably lower redox potential than the thiol group of cysteine, making it a more potent reducing agent and more readily oxidized.[2][3] This property is critical for the function of naturally occurring selenoproteins in antioxidant defense and redox signaling.[4][5] In synthetic peptides, this lower redox potential can be exploited to create more robust antioxidant peptides or to fine-tune the redox-dependent activity of a therapeutic peptide.

pKa Values

The acidity of the side chain is another crucial property that is significantly altered. The selenol group of selenocysteine has a pKa value around 5.2, which is substantially lower than the pKa of the thiol group in cysteine (around 8.3).[2][6][7] This means that at physiological pH, the selenocysteine side chain exists predominantly in its more reactive deprotonated (selenolate) form, whereas cysteine is mostly protonated.[6] This enhanced nucleophilicity of the selenolate anion at neutral pH has profound implications for chemical ligation strategies.[7]

Data Presentation: Comparative Properties of Cysteine and Selenocysteine

The following tables summarize the key quantitative differences between cysteine and selenocysteine, providing a clear reference for researchers.

| Property | Cysteine (Cys) | Selenocysteine (Sec) | Reference(s) |

| pKa (Side Chain) | ~8.3 | ~5.2 | [2][6][7] |

| Standard Redox Potential (E°') | ~ -220 mV | ~ -380 mV | [2][3] |

| Bond Dissociation Energy (X-H) | S-H: ~87 kcal/mol | Se-H: ~73 kcal/mol | |

| Bond Dissociation Energy (X-X) | S-S: ~60 kcal/mol | Se-Se: ~44 kcal/mol | [2] |

Table 1: Comparative Physicochemical Properties of Cysteine and Selenocysteine. This table highlights the significant differences in acidity and redox potential between the sulfur and selenium-containing amino acids.

| Peptide/Protein | Cysteine Redox Potential (E°', mV) | Selenocysteine Redox Potential (E°', mV) | Fold Difference | Reference(s) |

| Glutaredoxin 3 (E. coli) | -233 | -299 to -314 | ~1.3-1.4 | [3] |

| Model Peptides (various ring sizes) | -250 to -180 | -275 to -200 | ~1.1 | [3] |

| Selenoglutathione (GSeSeG) vs. Glutathione (GSSG) | -240 | -407 | ~1.7 | [2] |

Table 2: Comparison of Redox Potentials in Peptides and Proteins. This table illustrates the consistently lower redox potential of selenocysteine-containing peptides and proteins compared to their cysteine analogs.

Synthesis of Selenopeptides

The incorporation of seleno-amino acids into peptides requires specialized synthetic strategies, primarily revolving around Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

Solid-Phase Peptide Synthesis (SPPS) of Selenopeptides

Fmoc-based SPPS is the most common method for the chemical synthesis of selenopeptides. The key to successful synthesis is the appropriate protection of the highly reactive selenol group of selenocysteine to prevent side reactions during peptide chain elongation.

Protecting Groups for Selenocysteine:

-

Trityl (Trt): Fmoc-Sec(Trt)-OH is a commonly used building block. The trityl group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin.

-

4-methoxybenzyl (Mob): This protecting group is also acid-labile but may require harsher cleavage conditions than Trt.

-

Xanthenyl (Xan): Fmoc-Sec(Xan)-OH offers TFA-labile sidechain protection and is a practical alternative to other protecting groups.

This protocol outlines the manual synthesis of a generic selenocysteine-containing peptide on a Rink Amide resin.

1. Resin Preparation:

- Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in a fritted syringe with dimethylformamide (DMF) for 1 hour.

- Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).

- Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

2. Amino Acid Coupling:

- Dissolve 4 equivalents of the first Fmoc-protected amino acid, 4 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

- Add the activation mixture to the resin and agitate for 1-2 hours.

- Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

- Wash the resin with DMF (5x) and DCM (3x).

3. Selenocysteine Incorporation:

- For the incorporation of selenocysteine, use 4 equivalents of Fmoc-Sec(Trt)-OH and follow the standard coupling protocol as described in step 2.

4. Chain Elongation:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection:

- After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

- Dry the crude peptide pellet under vacuum.

6. Purification:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final peptide.

Native Chemical Ligation (NCL)

NCL is a powerful technique for the synthesis of larger peptides and proteins by joining two unprotected peptide fragments. The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. The enhanced nucleophilicity of selenocysteine at neutral pH makes it an excellent substitute for cysteine in NCL, often leading to significantly faster ligation kinetics.[7]

This protocol describes a typical NCL reaction using a peptide with an N-terminal selenocysteine.

1. Peptide Fragment Preparation:

- Synthesize the C-terminal peptide fragment with a C-terminal thioester using appropriate SPPS methods.

- Synthesize the N-terminal peptide fragment with an N-terminal selenocysteine using the SPPS protocol described above.

- Purify both peptide fragments by RP-HPLC and confirm their identity by mass spectrometry.

2. Ligation Reaction:

- Dissolve equimolar amounts of the C-terminal thioester peptide and the N-terminal selenocysteine peptide in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0).

- Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.

- Incubate the reaction mixture at room temperature, monitoring its progress by RP-HPLC and mass spectrometry.

3. Purification of the Ligated Product:

- Once the ligation is complete, purify the full-length peptide from the reaction mixture by RP-HPLC.

- Lyophilize the pure fractions to obtain the final product.

Characterization of Selenopeptides

The unambiguous characterization of synthetic selenopeptides is crucial to ensure their identity and purity. Mass spectrometry and NMR spectroscopy are the primary analytical techniques employed.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for verifying the molecular weight of the synthesized selenopeptide. A key feature to consider is the unique isotopic distribution of selenium. Selenium has six stable isotopes, with the most abundant being ⁸⁰Se. This results in a characteristic isotopic pattern in the mass spectrum that can be used to confirm the presence of selenium in the peptide.[8] High-resolution mass spectrometry is essential to resolve this isotopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the selenopeptide in solution. ⁷⁷Se NMR can be a powerful tool for directly probing the local environment of the selenium atom.[4] Standard 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are used to determine the three-dimensional structure and conformational dynamics of the peptide.

Applications in Drug Development

The unique properties of seleno-amino acids can be leveraged to address various challenges in peptide-based drug development.

-

Enhanced Antioxidant Activity: Selenocysteine-containing peptides can act as potent antioxidants, making them promising candidates for treating diseases associated with oxidative stress.

-

Improved Stability and Folding: The incorporation of diselenide bonds, which are more resistant to reduction than disulfide bonds, can enhance the stability of cyclic peptides.[2]

-

Pro-drug Strategies: The redox-active nature of the selenol group can be utilized in pro-drug designs, where the peptide is activated under specific redox conditions in the target tissue.

-

Enzyme Inhibitors: Selenocysteine can be incorporated into peptide-based enzyme inhibitors to interact with active site residues, potentially leading to increased potency and selectivity.

Signaling Pathways and Experimental Workflows

Selenoproteins play critical roles in various cellular signaling pathways, primarily through the regulation of redox homeostasis. The experimental workflows to study these pathways often involve a combination of molecular biology, cell biology, and biochemical techniques.

Redox Regulation of Signaling by Selenoproteins

Selenoproteins such as glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs) are central to cellular antioxidant defense. They detoxify reactive oxygen species (ROS), which, when present in excess, can lead to oxidative stress and damage to cellular components. ROS also act as signaling molecules, and by controlling their levels, selenoproteins can modulate various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.

Caption: Redox signaling pathways modulated by selenoproteins.

Experimental Workflow for Assessing Antioxidant Activity

A common workflow to evaluate the antioxidant potential of a newly synthesized selenopeptide involves cell-based assays to measure its ability to mitigate oxidative stress.

Caption: Workflow for evaluating the antioxidant activity of a selenopeptide.

Conclusion

The incorporation of seleno-amino acids into peptides offers a versatile and powerful strategy for the development of novel therapeutics with enhanced properties. The unique redox activity, lower pKa, and distinct chemical reactivity of selenocysteine and selenomethionine provide a rich chemical toolbox for peptide chemists and drug developers. A thorough understanding of the specialized synthetic and analytical techniques outlined in this guide is essential for successfully harnessing the potential of selenopeptides. As research in this area continues to expand, seleno-amino acids are poised to play an increasingly important role in the future of peptide-based drug discovery.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Selenium in Peptide Chemistry [mdpi.com]

- 3. Redox active motifs in selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species-Specific, pH-Independent, Standard Redox Potential of Selenocysteine and Selenocysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reprint of: Comparison of the Chemical Properties of Selenocysteine and Selenocystine with Their Sulfur Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monoisotopic mass determination algorithm for selenocysteine-containing polypeptides from mass spectrometric data based on theoretical modeling of isotopic peak intensity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of the para-Methoxybenzyl (PMB) Protecting Group in Synthesis

The para-methoxybenzyl (PMB) group is a versatile and widely utilized protecting group in organic synthesis, prized for its relative stability and the multiple methods available for its selective removal. This guide provides a comprehensive overview of the application of the PMB group, detailing its introduction, cleavage, and orthogonality to other common protecting groups.

Introduction to the para-Methoxybenzyl (PMB) Group

The PMB group is primarily used to protect alcohols as PMB ethers, but it is also effective for the protection of other nucleophilic functional groups such as carboxylic acids, thiols, amines, and amides.[1] Introduced by Yonemitsu in 1982, the PMB ether offers distinct advantages over the simple benzyl (Bn) ether due to the electron-donating para-methoxy substituent.[1] This feature makes the PMB group more labile under acidic conditions and, crucially, susceptible to oxidative cleavage, which forms the basis of its orthogonality with many other protecting groups.[1][2][3]

Protection of Alcohols with the PMB Group

The most common method for the formation of PMB ethers is the Williamson ether synthesis, which involves the deprotonation of an alcohol followed by an SN2 reaction with a para-methoxybenzyl halide.[1]

Experimental Protocol: General Procedure for PMB Protection of an Alcohol

To a solution of the alcohol (1.0 equiv) in a suitable solvent such as THF or DMF at 0 °C, sodium hydride (NaH, 1.2-1.5 equiv, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes, or until hydrogen evolution ceases. para-Methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br) (1.1-1.3 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (typically 1-16 hours, monitored by TLC). The reaction is carefully quenched with water or a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

A specific example for the protection of a diol is as follows: To an ice-water cooled solution of the starting material (3.91 g, 15.2 mmol) in a mixture of THF and DMF (100 mL-30mL), NaH (2.43 g, 60.8 mmol, 4 equiv, 60% in mineral oil) was added in portions.[1] After gas evolution stopped, p-methoxybenzyl bromide (6.11 g, 30.4 mmol, 2 equiv) in THF (25 mL) was slowly added at 0 °C.[1] The reaction mixture was stirred at this temperature for 1 hour before being quenched with a 1M solution of NaOMe in MeOH (15 mL).[1]

An alternative, practical, and efficient one-step heterogeneous protocol for the PMB protection of alcohols utilizes Amberlyst-15, a strongly acidic ion-exchange resin.[2][4] This method avoids the use of PMB-Cl and PMB-Br by directly using anisyl alcohol.[2][4]

Workflow for PMB Protection of an Alcohol

Deprotection of PMB Ethers

One of the key advantages of the PMB group is the variety of conditions under which it can be cleaved, allowing for selective deprotection in the presence of other functional groups.

Oxidative Cleavage

The most common and highly selective method for PMB ether cleavage is through oxidation.

DDQ is a mild and effective reagent for the deprotection of PMB ethers. The reaction proceeds via a single electron transfer (SET) mechanism, favored by the electron-rich nature of the para-methoxyphenyl ring.[1] This method is orthogonal to many other protecting groups, such as MOM, THP, TBS, and Benzoyl, which are stable under these conditions.[1]

Experimental Protocol: Deprotection of a PMB Ether using DDQ

To a solution of the PMB-protected compound (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v) at 0 °C, DDQ (1.1-1.5 equiv) is added. The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion (usually 1-3 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the free alcohol.

A specific literature example is as follows: "To a solution of SM (1.97 g, 3.95 mmol) in CH₂Cl₂:0.1 M pH 7 sodium phosphate buffer (18:1, 47 mL) at 0 °C was added 2,3-dichloro-5,6-dicyano-p-benzoquinone (1.17 g, 5.14 mmol) slowly as a solid. The reaction was warmed to rt and stirred for 1 h. The crude mixture was directly loaded onto a silica gel column... Elution... yielded the product (1.45 g, 97%)."[1]

CAN is another effective oxidizing agent for the cleavage of PMB ethers. It is a stronger oxidant than DDQ and is often used when DDQ is ineffective.

Acidic Cleavage

PMB ethers can be cleaved under acidic conditions, although they are more labile than benzyl ethers.

A common method for acidic deprotection involves the use of TFA, often in dichloromethane as a solvent. This method is generally effective but may not be suitable for substrates with other acid-sensitive functional groups.

Triflic acid offers a mild and selective method for the deprotection of PMB ethers. The reaction can be performed with catalytic amounts of TfOH, and the addition of a scavenger such as 1,3-dimethoxybenzene can accelerate the reaction and improve yields.

| Substrate (PMB Ether of) | Conditions | Yield (%) |

| 1-Octanol | 0.5 equiv TfOH, CH₂Cl₂, 15 min | 94 |

| Cyclohexanol | 0.5 equiv TfOH, CH₂Cl₂, 15 min | 91 |

| 1-Adamantanol | 0.5 equiv TfOH, CH₂Cl₂, 15 min | 88 |

| Benzyl Alcohol | 0.5 equiv TfOH, CH₂Cl₂, 15 min | 86 |

| 1-Octanol | 0.5 equiv TfOH, 3 equiv 1,3-dimethoxybenzene, CH₂Cl₂, 10 min | 98 |

| Cyclohexanol | 0.5 equiv TfOH, 3 equiv 1,3-dimethoxybenzene, CH₂Cl₂, 10 min | 96 |

Table adapted from Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(47), 6051–6054.

Workflow for Oxidative Deprotection of a PMB Ether using DDQ

Orthogonality of the PMB Group

A key feature of the PMB group in complex molecule synthesis is its ability to be removed under conditions that leave other protecting groups intact. This "orthogonal" deprotection strategy is crucial for the selective manipulation of multiple functional groups.

The oxidative cleavage of PMB ethers with DDQ is a prime example of orthogonality. The following common alcohol protecting groups are stable to DDQ:

-

Benzyl (Bn) ethers

-

Silyl ethers (e.g., TBS, TIPS, TBDPS)

-

Acetals (e.g., MOM, MEM, THP)

-

Esters (e.g., Acetyl (Ac), Benzoyl (Bz))

Conversely, PMB ethers are more labile to acid than benzyl ethers, allowing for selective deprotection with careful selection of acidic reagents. Silyl ethers are typically removed with fluoride ions (e.g., TBAF), and esters are cleaved under basic or acidic hydrolysis conditions, all of which are orthogonal to the standard PMB protection and deprotection cycles.

Logical Relationship Diagram for Orthogonal Deprotection

Conclusion

The para-methoxybenzyl group is a cornerstone in the strategic protection of alcohols and other nucleophilic functional groups in modern organic synthesis. Its ease of introduction and, more importantly, the chemoselective nature of its removal—particularly through oxidative methods with DDQ—grant it a privileged position in the synthetic chemist's toolbox. The orthogonality of the PMB group allows for intricate synthetic planning and the efficient construction of complex molecular architectures, making it an indispensable tool for researchers in academia and the pharmaceutical industry.

References

Technical Guide: Safety and Handling of Boc-D-HomoSec(pMeBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development use only. It is not a substitute for a formal Safety Data Sheet (SDS). Boc-D-HomoSec(pMeBzl)-OH is a chemical for research use and may have unknown hazards. All handling should be performed by trained personnel in a controlled laboratory environment. A thorough risk assessment should be conducted before any use.

Introduction

This compound, also known as Boc-(R)-4-methylbenzyl Homoselenocysteine, is a derivative of the amino acid homoselenocysteine used in peptide synthesis and other areas of chemical research. Due to the presence of selenium, this compound and its byproducts may have significant toxicity. This guide provides a summary of available information and general best practices for its safe handling and use.

Chemical and Physical Properties

Limited public information is available for the detailed physical and chemical properties of this compound. The following table summarizes data gathered from chemical suppliers.

| Property | Value | Source |

| Synonym | Boc-(R)-4-methylbenzyl Homoselenocysteine | [1] |

| Molecular Formula | C17H25NO4Se | [1][2] |

| Molecular Weight | 386.3 g/mol | [1][2] |

| CAS Number | 2044709-66-0 | - |

| SMILES Code | O=C(O)--INVALID-LINK--CC[Se]CC1=CC=C(C)C=C1 | [3] |

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in publicly available sources. These should be determined experimentally under controlled conditions if required.

Hazard Identification and Safety Precautions

General Handling Precautions:

-

Engineering Controls: Use this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

-

Skin and Body Protection: A lab coat is required. Ensure full coverage of exposed skin.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Transportation

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

| Condition | Recommendation | Source |

| Storage Temperature | Requires cold-chain transportation and storage. Specific temperature ranges should be confirmed with the supplier. | [3] |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. | General Best Practice |

Experimental Protocols: General Handling of a Solid Reagent

The following is a generalized protocol for handling this compound powder in a research setting. This should be adapted to specific experimental needs and institutional safety policies.

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

-

Don appropriate PPE as described in Section 3.

-

-

Weighing:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Carefully open the container inside the fume hood.

-

Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat on a tared analytical balance.

-

Avoid creating dust. If any powder is spilled, clean it up immediately following institutional guidelines for hazardous chemical spills.

-

-

Dissolution:

-

Transfer the weighed powder to the reaction vessel.

-

Add the desired solvent slowly to dissolve the compound.

-

-

Post-Handling:

-

Securely cap the original container and any vessels containing the compound.

-

Clean all equipment that came into contact with the chemical.

-

Dispose of all waste (gloves, weigh boats, etc.) in a designated hazardous waste container.

-

Wash hands thoroughly.

-

Diagrams

The following diagram illustrates a general workflow for the safe handling of a research chemical like this compound.

References

A Technical Guide to Boc-D-HomoSec(pMeBzl)-OH for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-HomoSec(pMeBzl)-OH, a specialized amino acid derivative crucial for the synthesis of selenocysteine-containing peptides. Selenoproteins play a vital role in various physiological processes, including antioxidant defense and redox signaling. The incorporation of selenocysteine, and its homologs like homoselenocysteine, into peptides allows researchers to probe these biological functions and develop novel therapeutic agents. This document details the commercially available sources, technical specifications, and a general protocol for the application of this compound in solid-phase peptide synthesis.

Commercial Suppliers and Technical Data

This compound is a niche but accessible reagent for research purposes. Several chemical suppliers specialize in amino acid derivatives and offer this compound. The following table summarizes the key technical data for this compound, compiled from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate data.

| Parameter | Value | Reference |

| Synonym | Boc-(R)-4-methylbenzyl Homoselenocysteine | --INVALID-LINK-- |

| CAS Number | 2044709-66-0 | MolCore |

| Molecular Formula | C17H25NO4Se | --INVALID-LINK-- |

| Molecular Weight | 386.3 g/mol | --INVALID-LINK-- |

| Purity | Typically ≥95% (HPLC) | ChemicalBook |

| Appearance | White to off-white solid | General Observation |

| Storage | 2-8°C, protect from light and moisture | General Recommendation |

Table 1: Technical Specifications of this compound

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis. The specific parameters may require optimization based on the peptide sequence and the scale of the synthesis.

Materials:

-

This compound

-

Pre-loaded resin (e.g., Boc-aminoacyl-PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Piperidine (for Fmoc chemistry, if applicable)

-

Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)

-

Ether

-

HPLC purification system

-

Mass spectrometer

Methodology:

-

Resin Swelling: Swell the pre-loaded resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resin with 10% DIEA in DMF. Wash again with DMF.

-

Amino Acid Coupling:

-

Dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

-

Add HBTU (2-4 equivalents) and DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole for 1 hour at 0°C).

-

Precipitation and Purification: Precipitate the crude peptide in cold ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Signaling Pathway Involvement of Selenoproteins

Peptides synthesized with this compound are designed to mimic or study the function of natural selenoproteins. These proteins are integral components of cellular antioxidant defense and redox signaling pathways. The selenocysteine residue is often at the catalytic center of these enzymes.

Below is a simplified representation of the general selenoprotein synthesis pathway, which is a complex process involving the recoding of a UGA stop codon to insert selenocysteine.

Figure 1: A simplified diagram of the eukaryotic selenoprotein synthesis pathway.

Experimental Workflow for Selenopeptide Synthesis and Analysis

The overall process of utilizing this compound in research involves several key stages, from the initial synthesis to the final biological evaluation.

Figure 2: General workflow for the synthesis and evaluation of a selenopeptide.

Methodological & Application

Application Notes and Protocols for Boc-D-HomoSec(pMeBzl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of the non-canonical amino acid Boc-D-HomoSec(pMeBzl)-OH in solid-phase peptide synthesis (SPPS). This seleno-amino acid derivative is a valuable building block for the synthesis of novel peptides with unique structural and functional properties, offering opportunities for drug discovery and development. The incorporation of selenium can introduce beneficial characteristics such as enhanced resistance to enzymatic degradation and specific labeling for analytical purposes.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Synonym | Boc-(R)-4-methylbenzyl Homoselenocysteine |

| Molecular Formula | C17H25NO4Se[1][2] |

| Molecular Weight | 386.3 g/mol [1][2] |

| CAS Number | 1951433-73-0[1] |

Overview of Boc-SPPS Strategy

The synthesis of peptides incorporating this compound follows the principles of Boc/Bzl solid-phase peptide synthesis.[3] In this strategy, the Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected by more stable, benzyl-based groups. The p-methylbenzyl (pMeBzl) group protecting the selenocysteine side chain is cleaved under strong acidic conditions, typically during the final cleavage from the resin.[4]

A general workflow for incorporating a non-natural amino acid like this compound into a peptide sequence via SPPS is depicted below.[5]

Workflow for Boc-SPPS Incorporation

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase peptide synthesis using this compound.

Resin Selection and First Amino Acid Attachment

The choice of resin depends on whether the final peptide will have a C-terminal acid or amide.

-

For Peptide Acids: Merrifield or PAM resins are commonly used.[6]

-

For Peptide Amides: BHA or MBHA resins are the standard choices.[6]

Protocol for Attachment to Merrifield Resin (Cesium Salt Method):

-

Swell 1 g of Merrifield resin (chloromethylpolystyrene) in dimethylformamide (DMF).

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

-

Add the Boc-amino acid cesium salt to the swollen resin in DMF.

-

Heat the mixture to 50°C and stir for 12-24 hours.

-

Wash the resin thoroughly with DMF, methanol, and dichloromethane (DCM).[6]

-

Dry the resin under vacuum.

Standard SPPS Cycle for Peptide Elongation

Each cycle of amino acid addition consists of deprotection, washing, and coupling steps.

Reagents and Solvents:

| Reagent/Solvent | Purpose | Typical Concentration/Volume |

| Dichloromethane (DCM) | Resin swelling and washing | As needed |

| Trifluoroacetic Acid (TFA) | Boc group removal | 50% in DCM[6] |

| Isopropanol (IPA) | Washing | As needed |

| Diisopropylethylamine (DIPEA) | Neutralization | 5-10% in DCM or DMF |

| Dimethylformamide (DMF) | Solvent for coupling | As needed |

| Coupling Reagents (e.g., HBTU/HOBt) | Carboxyl group activation | 2-4 equivalents |

| Boc-Amino Acids | Building blocks | 2-4 equivalents |

Protocol for a Single Coupling Cycle:

-

Swell the Resin: Swell the peptide-resin in DCM for 20-30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[6]

-

Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.[6]

-

Note: When peptides contain sensitive residues like Cys, Met, or Trp, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution.[3][6]

-

-

Washing:

-

Wash the resin with DCM (3 times).

-

Wash with IPA (2 times).

-

Wash with DCM (3 times).

-

-

Neutralization:

-

Treat the resin with 5-10% DIPEA in DCM or DMF for 2-5 minutes (repeat twice).

-

Wash the resin with DCM (3 times).

-

-

Coupling of this compound:

-

Dissolve this compound (2-4 eq.) and a coupling agent like HBTU/HOBt (2-4 eq.) in DMF.

-

Add DIPEA (4-8 eq.) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive, a second coupling may be necessary.

-

-

Washing:

-

Wash the resin with DMF (3 times).

-

Wash with DCM (3 times).

-

This cycle is repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. Due to the use of Boc/Bzl chemistry, strong acids like anhydrous hydrofluoric acid (HF) are typically required.

Cleavage Cocktail Components:

| Reagent | Purpose | Typical Percentage |

| Anhydrous HF | Cleavage and deprotection | ~90% |

| Anisole | Scavenger for cations | ~5% |

| Thioanisole | Scavenger, aids in Arg(Tos) removal | ~5% |

| Dithiothreitol (DTT) | Reducing agent, protects Trp | (Optional) |

General HF Cleavage Protocol:

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add the scavenger cocktail to the resin.

-

Cool the apparatus to -5 to 0°C.

-

Distill a measured amount of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resulting peptide-resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide.

Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.

Applications in Drug Development

The incorporation of non-natural amino acids like this compound is a key strategy in modern drug development.[4][7] Peptides containing this residue may exhibit:

-

Improved Stability: The presence of the selenium atom can alter the peptide's susceptibility to enzymatic degradation.

-

Unique Folding Properties: The different size and electronic properties of selenium compared to sulfur can influence the peptide's three-dimensional structure.

-

Probes for Mechanistic Studies: Selenocysteine can be a useful spectroscopic probe or a site for specific chemical modifications.

The ability to synthesize peptides with precisely controlled sequences containing such unique building blocks is crucial for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[4]

Logical Flow of Decision Making in SPPS

The following diagram illustrates the decision-making process for setting up a solid-phase peptide synthesis.

SPPS Decision-Making Flowchart

References

Application Notes and Protocols for the Incorporation of Boc-D-HomoSec(pMeBzl)-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Boc-D-HomoSec(pMeBzl)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented herein are intended to facilitate the synthesis of selenopeptides for various research and drug development applications.

Note on Nomenclature: The designation "HomoSec" can be ambiguous. In this document, we are interpreting this compound as Boc-D-homoselenocysteine(p-methylbenzyl)-OH , a selenium-containing amino acid. An alternative interpretation could be a homoserine lactone derivative. Researchers should verify the structure of their starting material.

Introduction to Selenopeptides

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a key component of various enzymes involved in redox signaling and antioxidant defense, such as glutathione peroxidases and thioredoxin reductases.[1] The incorporation of selenocysteine and its homologs, like homoselenocysteine, into peptides can enhance their biological activity, provide unique structural properties, and serve as valuable probes for studying biochemical processes.[1] The use of a protected form, such as this compound, is essential for its successful integration into peptide chains during synthesis.[2]

Properties of this compound

The key features of this compound for peptide synthesis are the Boc protecting group on the alpha-amino group and the p-methylbenzyl (pMeBzl) protecting group on the selenol side chain.

-

Boc (tert-butyloxycarbonyl) Group: This acid-labile protecting group is standard in Boc-SPPS and is removed at each cycle of peptide elongation using trifluoroacetic acid (TFA).[3]

-

pMeBzl (para-methylbenzyl) Group: This protecting group for the selenocysteine side chain is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF) or with specific deprotection cocktails.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence using manual or automated SPPS is outlined below.

Figure 1: General workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol is for a manual synthesis on a 0.1 mmol scale.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20 minutes.

-

Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[3]

-

-

Neutralization:

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (2x).

-

Wash the resin with DCM (3x).[4]

-

-

Coupling of this compound:

-

Prepare the coupling solution:

-

Dissolve this compound (0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in N,N-dimethylformamide (DMF).

-

Add HBTU (0.38 mmol, 3.8 equivalents) to the solution.

-

Add DIEA (0.8 mmol, 8 equivalents) and pre-activate for 2 minutes.

-

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive after 2 hours, extend the coupling time or perform a second coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Cleavage and Final Deprotection

The choice of cleavage cocktail depends on the other amino acids in the sequence. For peptides containing sensitive residues, a low/high HF cleavage procedure is recommended.

Standard HF Cleavage Cocktail:

-

HF:anisole:p-cresol (90:5:5, v/v/v)

-

Reaction time: 1 hour at 0°C

Caution: Hydrogen fluoride is extremely corrosive and toxic. Handle with extreme care in a specialized apparatus.

An alternative to HF is the use of trifluoromethanesulfonic acid (TFMSA).

Purification and Characterization

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[5]

Quantitative Data

The efficiency of each step is critical for the overall yield of the final peptide.

| Parameter | Typical Efficiency | Monitoring Method |

| Coupling | >99% | Kaiser Test (ninhydrin test) |

| Boc Deprotection | Quantitative | Not routinely monitored per cycle |

| Cleavage Yield | 50-80% | Based on crude peptide weight |

| HPLC Purity (Crude) | 40-70% | Analytical RP-HPLC |

| HPLC Purity (Final) | >95% | Analytical RP-HPLC |

Potential Side Reactions and Mitigation

| Side Reaction | Description | Mitigation Strategy |

| Racemization | Epimerization at the alpha-carbon during activation. | Use of coupling reagents like HBTU/HOBt minimizes racemization. Pre-activation time should be kept short. |

| Incomplete Deprotection | Residual Boc groups leading to truncated sequences. | Ensure sufficient deprotection time and fresh TFA solution. |

| Side-chain Alkylation | Modification of the selenol group during cleavage. | Use of scavengers like anisole and p-cresol in the cleavage cocktail. |

| Oxidation | Oxidation of the selenol to a diselenide or other species. | Perform cleavage and purification under an inert atmosphere. Degas all solvents. |

Signaling Pathway Application: Glutathione Peroxidase-like Activity

Selenocysteine-containing peptides can mimic the antioxidant activity of glutathione peroxidase (GPx). This pathway is crucial for cellular protection against oxidative stress.

Figure 2: Simplified signaling pathway of glutathione peroxidase-like activity of a selenopeptide.

Conclusion

The incorporation of this compound into peptide sequences is a feasible process using standard Boc-SPPS protocols. Careful control of coupling and deprotection steps, along with the use of appropriate scavengers during cleavage, is essential for obtaining high-quality selenopeptides. The unique properties of selenocysteine and its homologs offer exciting opportunities for the development of novel therapeutic and diagnostic peptides.

References

- 1. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. Selenium speciation by HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of Boc-D-HomoSec(pMeBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the effective deprotection of Boc-D-HomoSec(pMeBzl)-OH, a protected form of D-Homoselenocysteine. This amino acid derivative is a valuable building block in the synthesis of selenopeptides and selenoproteins, which are of significant interest in biomedical research and drug development due to their unique redox properties. The tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the p-methylbenzyl (pMeBzl) group on the selenium atom offer robust protection during peptide synthesis. Their efficient and clean removal is crucial for obtaining the desired final product.

The strategies outlined below focus on the simultaneous acidic cleavage of both the Boc and pMeBzl protecting groups using trifluoroacetic acid (TFA), with a particular emphasis on a method utilizing 2,2'-dithiobis(5-nitropyridine) (DTNP) to facilitate the removal of the pMeBzl group from the selenol.

Deprotection Strategies

The deprotection of this compound involves the acid-mediated cleavage of both the Boc and pMeBzl groups. While the Boc group is readily cleaved by strong acids like TFA, the pMeBzl group, a type of benzyl protecting group, can be more resistant to removal.[1]

A highly effective method for the deprotection of benzyl-type protecting groups from selenocysteine is the use of a cleavage cocktail containing TFA and 2,2'-dithiobis(5-nitropyridine) (DTNP).[2] The TFA serves to protonate the protecting groups, facilitating their cleavage, while the DTNP acts as an electrophilic disulfide that actively participates in the removal of the pMeBzl group. An important consideration for selenocysteine derivatives is that, unlike their cysteine counterparts, the addition of a scavenger such as thioanisole is often not required when using the DTNP/TFA method.

Two primary protocols are presented: a standard TFA deprotection and a DTNP-assisted TFA deprotection for more robust cleavage of the pMeBzl group.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of selenocysteine derivatives based on literature data. Note that reaction conditions may need to be optimized for the specific substrate, this compound.

| Protecting Group | Reagents | Temperature (°C) | Time | Typical Yield/Deprotection % | Reference |

| Boc | Neat TFA or TFA in DCM (e.g., 25-50%) | Room Temperature | 0.5 - 2 h | >95% | [3][4] |

| Se-pMeBzl | TFA, DTNP (3.3 eq) | 25 | 1 h | ~100% (for Meb-protected peptide) | [2] |

| Se-pMeBzl | TFA, DTNP (20 eq), 2% Thioanisole | 50 then 25 | 1 h then 4 h | High (for Meb-protected peptide) | [2] |

Experimental Protocols

Safety Precautions: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Standard Trifluoroacetic Acid (TFA) Deprotection

This protocol is suitable for the removal of the Boc group and may be sufficient for the pMeBzl group under forcing conditions, though it is less efficient for the latter compared to the DTNP-assisted method.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Triisopropylsilane (TIS) (optional scavenger)

-

Cold diethyl ether

-

Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

Procedure:

-

Preparation of Cleavage Cocktail: In a clean, dry round-bottom flask, prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For every 100 mg of protected amino acid, prepare approximately 2 mL of the cleavage cocktail.

-

Reaction Setup: Dissolve the this compound in the cleavage cocktail at room temperature with gentle stirring.

-

Deprotection Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: a. Once the reaction is complete, remove the TFA under a stream of nitrogen gas or by rotary evaporation (ensure the rotary evaporator is equipped with a trap for acidic vapors). b. Add cold diethyl ether to the residue to precipitate the deprotected amino acid. c. Pellet the precipitate by centrifugation. d. Decant the ether and repeat the ether wash twice to remove residual TFA and scavengers. e. Dry the resulting solid under vacuum.

Protocol 2: DTNP-Assisted TFA Deprotection

This is the recommended protocol for the efficient and complete removal of both the Boc and pMeBzl protecting groups.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

2,2'-dithiobis(5-nitropyridine) (DTNP)

-

Cold diethyl ether

-

Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

Procedure:

-

Preparation of Cleavage Cocktail: a. In a clean, dry round-bottom flask, dissolve the this compound in neat TFA (approximately 10-20 mL per gram of substrate). b. In a separate container, dissolve 0.5-3.0 equivalents of DTNP in a minimal amount of TFA.

-

Reaction Setup: Add the DTNP solution to the solution of the protected amino acid with stirring at room temperature.

-

Deprotection Reaction: a. Stir the reaction mixture at room temperature for 1-2 hours. b. For more robust pMeBzl cleavage, the reaction temperature can be increased to 40-50°C, and the reaction time extended. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: a. Upon completion, concentrate the reaction mixture under a stream of nitrogen or via rotary evaporation. b. Precipitate the product by adding cold diethyl ether. c. Collect the solid by centrifugation. d. Wash the pellet with cold diethyl ether three times. e. Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the deprotection workflow and the chemical transformation.

Caption: General workflow for the deprotection of this compound.

Caption: Chemical transformation during deprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. The use of 2,2′-Dithiobis(5-nitropyridine) (DTNP) for Deprotection and Diselenide Formation in Protected Selenocysteine-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes and Protocols for Boc-D-HomoSec(pMeBzl)-OH in Selenocysteine-Containing Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-D-HomoSec(pMeBzl)-OH, a protected D-homoselenocysteine derivative, for the solid-phase peptide synthesis (SPPS) of selenocysteine-containing peptides. The incorporation of this non-proteinogenic amino acid offers unique advantages in drug development, primarily by enhancing peptide stability and introducing novel structural and functional properties.

Introduction

This compound is a key building block for introducing D-homoselenocysteine into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which can significantly increase the in vivo half-life of peptide-based therapeutics.[1] The homoselenocysteine structure, with an additional methylene group in the side chain compared to selenocysteine, offers altered conformational properties. The selenol side chain, protected by a p-methylbenzyl (pMeBzl) group, is crucial for preventing unwanted side reactions during peptide synthesis. The selenium atom itself can confer unique redox properties to the resulting peptide.[2][3]

The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for a well-established synthetic strategy where it is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the pMeBzl group on the selenium atom is stable to these conditions and requires a separate deprotection step after chain assembly.[4][5]

Key Applications

-

Enhanced Stability: The incorporation of D-amino acids like D-homoselenocysteine can render peptides less susceptible to proteolytic degradation, a critical factor in improving the pharmacokinetic profile of peptide drugs.[1][6]

-

Structural Diversity: The use of a non-canonical amino acid introduces novel structural constraints and possibilities, which can be explored for optimizing receptor binding and biological activity.

-

Redox Modulation: Selenocysteine residues can play a role in redox-regulated biological processes, and synthetic peptides containing them can be used to probe or mimic these functions.[3]

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis of a model selenocysteine-containing peptide using this compound. Actual results may vary depending on the peptide sequence and specific conditions.

Table 1: Resin Loading and Amino Acid Coupling Efficiency

| Step | Parameter | Typical Value | Method of Determination |

| 1 | Initial Resin Loading | 0.5 - 1.0 mmol/g | Gravimetric analysis after coupling the first amino acid |

| 2 | This compound Coupling | >99% | Kaiser Test or TNBS Test |

| 3 | Subsequent Amino Acid Couplings | >99% per step | Kaiser Test or TNBS Test |

Table 2: Peptide Cleavage and Purification Yields

| Parameter | Typical Value | Notes |

| Crude Peptide Yield (after cleavage) | 70 - 90% | Dependent on peptide length and sequence |

| Purity of Crude Peptide | 50 - 80% | Determined by RP-HPLC |

| Final Yield (after purification) | 20 - 40% | Dependent on purification efficiency |

| Final Purity | >95% | Determined by RP-HPLC and Mass Spectrometry |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS) of a Selenocysteine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin.

Materials:

-

This compound

-

Other Boc-protected amino acids

-

Merrifield resin (chloromethylated polystyrene)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Scavengers (e.g., thioanisole, water, ethanedithiol)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

-

Resin Preparation:

-

Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

-

Wash the resin with DMF (3 times).

-

-

Attachment of the First Amino Acid (C-terminal):

-

Dissolve the first Boc-amino acid (as a cesium salt) in DMF.

-

Add the amino acid solution to the resin and agitate at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, DMF, and MeOH, then dry under vacuum.

-

-

Peptide Chain Elongation (per cycle):

-

Boc Deprotection:

-

Wash the resin with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[5]

-

Wash the resin with DCM (3 times) and isopropanol (2 times), followed by DCM (3 times).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DCM and agitate for 10 minutes.

-

Wash the resin with DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (including this compound) with HBTU/HOBt and DIEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

-

Protocol 2: Cleavage and Deprotection

Procedure:

-

Peptide Cleavage from Resin:

-

Dry the peptide-resin thoroughly under vacuum.

-

In a specialized HF cleavage apparatus, add the peptide-resin and a scavenger cocktail (e.g., anisole).

-

Carefully distill anhydrous HF into the reaction vessel at -78°C.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resulting peptide-resin mixture with cold diethyl ether and collect the precipitated peptide by filtration.

-

-

Removal of the pMeBzl Protecting Group:

-

Dissolve the crude peptide in TFA.

-

Add 2,2'-dithiobis(5-nitropyridine) (DTNP) (0.2-2 equivalents) to the solution.[7]

-

Stir the reaction at room temperature for 1-4 hours, monitoring by HPLC.

-

Precipitate the deprotected peptide with cold diethyl ether.

-

Protocol 3: Purification and Characterization

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of aqueous acetonitrile or acetic acid solution.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide and lyophilize.

-

-

Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS). The isotopic pattern of selenium (with its six naturally occurring isotopes) should be observable.[8][9]

-

NMR Spectroscopy: For structural analysis, 1D and 2D NMR spectroscopy can be performed.[10] The 77Se NMR active nucleus can also be utilized for specialized studies.

-

Amino Acid Analysis: Confirm the amino acid composition of the peptide.

-

Visualizations

Experimental Workflow

Caption: Boc-SPPS workflow for selenocysteine peptides.

Advantages of Incorporating this compound

Caption: Benefits of D-homoselenocysteine in peptides.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. mdpi.com [mdpi.com]

- 7. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Peptide Selenocysteine Substitutions Reveal Direct Substrate–Enzyme Interactions at Auxiliary Clusters in Radical S-Adenosyl-l-methionine Maturases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoisotopic mass determination algorithm for selenocysteine-containing polypeptides from mass spectrometric data based on theoretical modeling of isotopic peak intensity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uzh.ch [chem.uzh.ch]

Applications of Selenopeptides in Biochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenopeptides, peptides containing the 21st proteinogenic amino acid selenocysteine (Sec) or other selenium-containing amino acids, have emerged as versatile tools in biochemical research. The unique chemical properties of selenium, such as its higher nucleophilicity and lower redox potential compared to sulfur, confer distinct advantages to selenopeptides over their cysteine-containing counterparts.[1][2] These properties have led to a wide range of applications, including their use as potent antioxidants, enzyme inhibitors, and innovative drug delivery vehicles.[3][4] This document provides detailed application notes and experimental protocols for the utilization of selenopeptides in these key areas of biochemical research.

I. Selenopeptides as Antioxidants

Selenopeptides often exhibit excellent antioxidant properties, primarily by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx).[5][6] They can catalyze the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide, using glutathione (GSH) as a reducing agent, thereby protecting cells from oxidative damage.[6][7]

Application Note: Glutathione Peroxidase Mimicry

Selenopeptides can serve as powerful tools to study and induce antioxidant effects in cellular and in vitro models. Their ability to mimic GPx activity allows for the investigation of redox signaling pathways and the development of novel therapeutic strategies against oxidative stress-related diseases. While some short selenopeptides have shown modest catalytic activity, they provide valuable models for understanding the function of natural selenoenzymes.[1][8]

Quantitative Data: Antioxidant Activity of Selenopeptides

| Selenopeptide/Selenium Compound | Assay | Key Findings | Reference(s) |